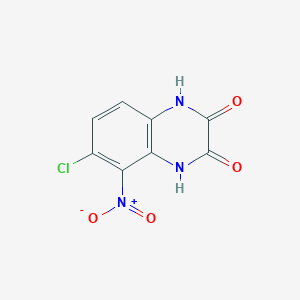

6-Chlor-5-nitro-1,4-Dihydrochinoxalin-2,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a chloro and nitro group on the quinoxaline ring, which imparts unique chemical and biological properties

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in the metabolism of d-amino acids and has been implicated in several neurological disorders .

Mode of Action

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione interacts with DAAO and inhibits its activity . The compound binds to DAAO, preventing it from catalyzing the oxidation of d-amino acids. This results in an increase in the concentration of d-amino acids, particularly d-serine, which is a co-agonist of the NMDA receptor .

Biochemical Pathways

The inhibition of DAAO by 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione affects the metabolic pathway of d-amino acids . This leads to an increase in the levels of d-serine, which can activate the glycine modulatory site of the NMDA receptor . The NMDA receptor is involved in synaptic plasticity, which is important for learning and memory.

Result of Action

The inhibition of DAAO by 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione leads to an increase in the concentration of d-serine . This can enhance the activation of the NMDA receptor, which may result in improved cognitive function . Additionally, the compound has shown significant anticonvulsant action .

Biochemische Analyse

Biochemical Properties

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO), with IC50 values ranging from 0.6 to 15 μM in vitro . This interaction with DAAO suggests that 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione could play a significant role in biochemical reactions involving this enzyme.

Molecular Mechanism

The molecular mechanism of action of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is thought to involve binding interactions with DAAO, leading to inhibition of this enzyme . This could result in changes in gene expression and other cellular processes regulated by DAAO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding of the reactants at room temperature, resulting in high atom economy and minimal environmental impact . Another method involves heating a mixture of o-phenylenediamine in hydrochloric acid, followed by filtration and washing with ethanol to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis, where the reactants are sourced and procured in large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Aminoquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline-2,3-dione: Lacks the chloro and nitro substituents, resulting in different chemical and biological properties.

6-Chloroquinoxaline-2,3-dione: Similar structure but without the nitro group.

5-Nitroquinoxaline-2,3-dione: Similar structure but without the chloro group.

Uniqueness

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential biological activity. These substituents allow for a broader range of chemical modifications and applications compared to its analogs.

Biologische Aktivität

6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic potential, and biochemical properties.

Chemical Structure and Properties

The compound features a quinoxaline backbone with chloro and nitro substituents, which enhance its reactivity and biological activity. The molecular formula is C9H6ClN3O4, and it exhibits unique properties due to the presence of these functional groups.

The primary biological target of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . This enzyme plays a critical role in the metabolism of d-amino acids, particularly d-serine, which is important in neurotransmission and neuroprotection.

- Inhibition of DAAO : The compound inhibits DAAO activity, leading to increased levels of d-serine in the brain. This effect has implications for neurological disorders where d-serine is involved, such as schizophrenia and neurodegenerative diseases.

Biological Activity

Numerous studies have investigated the biological effects of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione:

- Anticonvulsant Activity : The compound has shown potential as an anticonvulsant agent in animal models. Its ability to modulate neurotransmitter levels suggests a mechanism that could be beneficial in treating epilepsy.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. It has demonstrated effectiveness in inhibiting both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The IC50 values for cytotoxicity against certain tumor cells range from 0.01 to 0.06 μg/mL .

Biochemical Analysis

The biochemical properties of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione include:

- IC50 Values : The compound exhibits inhibitory activity against DAAO with IC50 values ranging from 0.6 to 15 μM.

| Biological Activity | IC50 Range (μM) |

|---|---|

| DAAO Inhibition | 0.6 - 15 |

| Antimicrobial Activity | Varies by strain |

| Anticancer Activity | <0.06 |

Case Studies

Several case studies highlight the therapeutic potential of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione:

- Neurological Disorders : In a study examining its effects on animal models of schizophrenia, treatment with the compound resulted in improved behavioral outcomes linked to enhanced d-serine levels.

- Cancer Research : A series of synthesized quinoxaline derivatives showed promising results in vitro against cancer cell lines, with some derivatives outperforming traditional chemotherapeutics like doxorubicin in terms of cytotoxicity .

Future Directions

Research is ongoing to explore the full therapeutic potential of 6-Chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione. Future studies may focus on:

- Structural Modifications : Designing analogs with improved potency and selectivity for DAAO.

- Clinical Trials : Investigating its efficacy in clinical settings for neurological and infectious diseases.

Eigenschaften

IUPAC Name |

6-chloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-3-1-2-4-5(6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOGQYULZQIEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.